[(E)-[(2,4-dihydroxyphenyl)-phenylmethylidene]amino]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(E)-[(2,4-dihydroxyphenyl)-phenylmethylidene]amino]urea is a synthetic organic compound characterized by its unique structure, which includes a phenylmethylidene group attached to an amino urea moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-[(2,4-dihydroxyphenyl)-phenylmethylidene]amino]urea typically involves the condensation reaction between 2,4-dihydroxybenzaldehyde and phenylmethylideneamino urea under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form.
Analyse Chemischer Reaktionen
Types of Reactions
[(E)-[(2,4-dihydroxyphenyl)-phenylmethylidene]amino]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into its corresponding amines.
Substitution: The phenylmethylidene group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
[(E)-[(2,4-dihydroxyphenyl)-phenylmethylidene]amino]urea has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of [(E)-[(2,4-dihydroxyphenyl)-phenylmethylidene]amino]urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- [(E)-[(2,4-dihydroxyphenyl)-phenylmethylidene]amino]acetone
- [(E)-[(2,4-dihydroxyphenyl)-phenylmethylidene]amino]ethanol
Uniqueness
[(E)-[(2,4-dihydroxyphenyl)-phenylmethylidene]amino]urea is unique due to its specific structure, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C14H13N3O3 |
---|---|
Molekulargewicht |
271.27 g/mol |
IUPAC-Name |
[(E)-[(2,4-dihydroxyphenyl)-phenylmethylidene]amino]urea |
InChI |
InChI=1S/C14H13N3O3/c15-14(20)17-16-13(9-4-2-1-3-5-9)11-7-6-10(18)8-12(11)19/h1-8,18-19H,(H3,15,17,20)/b16-13+ |
InChI-Schlüssel |
UKTOGKLIUMVVFK-DTQAZKPQSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C(=N\NC(=O)N)/C2=C(C=C(C=C2)O)O |
Kanonische SMILES |
C1=CC=C(C=C1)C(=NNC(=O)N)C2=C(C=C(C=C2)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.